Helenien

Descripción general

Descripción

El Palmitato de Xantofilo, también conocido por su nombre comercial Adaptinol, es un compuesto utilizado principalmente en el tratamiento de la retinitis pigmentaria. Este compuesto es un tipo de éster de xantofila, derivado de carotenoides naturales. Ha sido aprobado para uso médico en Japón desde agosto de 1956 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del Palmitato de Xantofilo implica la esterificación de la xantofila con ácido palmítico. Esta reacción normalmente requiere un catalizador, como el ácido sulfúrico, y se lleva a cabo bajo condiciones de reflujo para asegurar la esterificación completa. La mezcla de reacción se purifica luego utilizando técnicas como la recristalización o la cromatografía para obtener el compuesto puro .

Métodos de Producción Industrial: La producción industrial del Palmitato de Xantofilo sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactivos y catalizadores de grado industrial, y la reacción se lleva a cabo en reactores grandes. El proceso de purificación puede implicar múltiples pasos, incluyendo la destilación y la cristalización, para garantizar la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Palmitato de Xantofilo experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en condiciones ácidas.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Halógenos en presencia de un catalizador.

Principales Productos Formados:

Oxidación: Formación de epóxidos y derivados hidroxilados.

Reducción: Formación de derivados de xantofila reducidos.

Sustitución: Formación de derivados de xantofila halogenados.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Helenien has the following chemical characteristics:

- Molecular Formula : C₄₇H₆₈O₁₄

- Molar Mass : Approximately 1,046 g/mol

- Physical State : Orange powder

- Melting Point : 84 to 86 °C

- Density : 0.96 g/cm³

These properties contribute to its stability and efficacy in various applications.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species, thus playing a potential role in preventing chronic diseases associated with oxidative stress.

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses. This suggests its potential application in treating inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease .

Antimicrobial Properties

This compound has demonstrated antibacterial and antifungal activities against various pathogens. Studies have shown its effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal species such as Candida albicans. This property opens avenues for developing new therapeutic agents for infectious diseases .

Anticancer Potential

In vitro studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines and inhibiting their proliferation. However, further research is necessary to evaluate its efficacy and safety in clinical settings .

Food Industry

Due to its antioxidant properties, this compound is explored as a natural preservative and colorant in the food industry. Its ability to protect against oxidative damage can enhance the shelf life of food products while providing health benefits associated with carotenoids.

Cosmetic Industry

This compound's antioxidant and anti-inflammatory properties make it suitable for incorporation into cosmetic formulations aimed at skin protection and anti-aging effects. Its role in photoprotection can help mitigate UV damage to skin tissues .

Case Studies

- Anti-inflammatory Research : A study investigated the effects of this compound on inflammatory markers in human cell lines. Results showed a significant reduction in cytokine levels after treatment with this compound, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : In a laboratory setting, this compound was tested against various bacterial strains. The results demonstrated that it inhibited bacterial growth effectively, suggesting its potential use in developing natural antimicrobial agents.

- Antioxidant Activity Assessment : A series of assays were conducted to evaluate the free radical scavenging activity of this compound. The findings confirmed its strong antioxidant capacity, supporting its application in both food preservation and health supplements.

Mecanismo De Acción

El mecanismo de acción del Palmitato de Xantofilo está arraigado en su estructura química, que le permite interactuar con las membranas biológicas e influir en los procesos celulares. Como éster de xantofila, se incorpora a las membranas celulares, estabilizando la estructura de la membrana y protegiendo las células del daño oxidativo. También modula las vías inflamatorias inhibiendo la producción de citoquinas y enzimas proinflamatorias, reduciendo así la inflamación .

Compuestos Similares:

- Luteína

- Zeaxantina

- Neoxantina

- Violaxantina

- Flavoxantina

- α-Criptoxantina

- β-Criptoxantina

Comparación: El Palmitato de Xantofilo es único entre estos compuestos debido a su forma esterificada, que mejora su estabilidad y biodisponibilidad. A diferencia de otras xantofilas, el Palmitato de Xantofilo ha sido estudiado específicamente y aprobado para el tratamiento de la retinitis pigmentaria, lo que destaca su potencial terapéutico .

Comparación Con Compuestos Similares

- Lutein

- Zeaxanthin

- Neoxanthin

- Violaxanthin

- Flavoxanthin

- α-Cryptoxanthin

- β-Cryptoxanthin

Comparison: Xantofyl Palmitate is unique among these compounds due to its esterified form, which enhances its stability and bioavailability. Unlike other xanthophylls, Xantofyl Palmitate has been specifically studied and approved for the treatment of retinitis pigmentosa, highlighting its therapeutic potential .

Actividad Biológica

Helenien, a sesquiterpene lactone derived from the marigold flower (Tagetes erecta), has garnered attention for its diverse biological activities. This article explores its antioxidant, anti-inflammatory, antibacterial, antifungal, and potential anticancer properties, supported by various studies and case analyses.

Chemical Structure and Characteristics

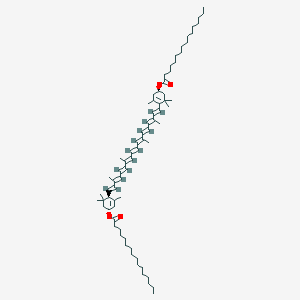

This compound, also referred to as xantofyl palmitate, has the molecular formula . Its structure includes a long carbon chain with functional groups such as hydroxyl (OH) and ester (COOCH₃) groups, which are characteristic of xanthophylls and contribute to its biological properties.

Antioxidant Activity

This compound exhibits significant antioxidant properties , effectively scavenging free radicals. This activity is crucial in mitigating oxidative stress, which is linked to various chronic diseases. In vitro studies have demonstrated that this compound can inhibit the production of reactive oxygen species (ROS), suggesting its potential application in conditions like arthritis and inflammatory bowel disease.

Anti-inflammatory Properties

Research indicates that this compound can inhibit inflammatory mediators, making it a promising candidate for treating inflammatory conditions. Studies have shown that it reduces the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) in various cell lines. This property could be particularly beneficial in managing diseases characterized by chronic inflammation.

Antibacterial and Antifungal Effects

This compound has demonstrated antibacterial and antifungal activities against several pathogens. It has been effective against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal species such as Candida albicans. These findings suggest that this compound may be explored for developing novel therapeutic agents against infectious diseases.

Summary of Antimicrobial Activity

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Candida albicans | Effective |

Potential Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis (programmed cell death) in various cancer cell lines and suppress cell proliferation. However, further research is necessary to evaluate its efficacy and safety in preclinical and clinical settings .

Case Studies and Research Findings

A review of existing literature highlights several case studies focusing on the biological activities of this compound:

- Antioxidant Efficacy : A study demonstrated that this compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents.

- Anti-inflammatory Mechanism : Research showed that this compound downregulated COX-2 expression in macrophages stimulated with lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses.

- Antimicrobial Testing : In a controlled laboratory setting, this compound exhibited a minimum inhibitory concentration (MIC) against E. coli comparable to standard antibiotics, showcasing its potential as an alternative antimicrobial agent .

Propiedades

IUPAC Name |

[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-55,65-67H,13-38,49-50,56-58H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,59-43+,60-44+,61-47+,62-48+/t65-,66+,67-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGJHDJZIOYZIR-URPSFYETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H]1CC(=C(C(C1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H116O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1045.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547-17-1 | |

| Record name | Lutein dipalmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xantofyl palmitate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6'R)-β,ε-carotene-3(R),3'(R)-diol dipalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTOFYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2W1791D7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Helenien and where is it found?

A1: this compound, also known as dipalmitate ester of lutein, is a naturally occurring carotenoid found in various plants, including the marigold species Tagetes patula and Tagetes erecta []. It is also present in certain lichen species like Sulcaria sulcaria [].

Q2: Are there any studies comparing the effects of this compound and Vitamin A on vision?

A4: Yes, some studies compared the effects of this compound and Vitamin A on visual function. Research suggests both compounds could potentially enhance dark adaptation []. Studies also investigated their effects on the electroretinogram [, ], tissue respiration of the isolated retina [, ], and potassium and sodium content of the retina [, ]. While both compounds show promising results, further investigation is needed to understand their distinct mechanisms and potential synergistic effects.

Q3: How does the content of this compound change in Physalis Alkekengi during ripening?

A5: Research on Physalis Alkekengi (Chinese Lantern plant) revealed that the concentration of this compound significantly changes throughout the ripening process of the plant's calyx []. While lutein is present in the green calyx, it transforms into this compound (esterified lutein) as the calyx transitions from yellow to red. This suggests a dynamic role of this compound in the plant's physiology, possibly related to pigmentation or photoprotection.

Q4: How does plant population density affect this compound yield in marigolds?

A6: A field experiment investigated the impact of plant population density on this compound yield in Tagetes patula and Tagetes erecta cultivars []. The results showed that higher plant populations led to significantly higher this compound yields compared to lower densities. This suggests that optimizing planting strategies could be crucial for maximizing the production of this compound from marigold crops.

Q5: Can sonic waves be used to create this compound?

A7: Interestingly, research explored the use of sonic waves to potentially synthesize this compound []. While traditional chemical methods utilize reagents like perphthalic acid for epoxidation of carotenoids, this study investigated a novel approach using sonic effects. The results demonstrated that sonic waves could induce stereoisomerization and epoxidation of all-trans-β-carotene, opening up potential avenues for exploring sound-based synthesis of carotenoids like this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.